molecular formula C16H15NO3S2 B3007976 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide CAS No. 863021-07-2

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide

Cat. No. B3007976
CAS RN: 863021-07-2
M. Wt: 333.42
InChI Key: HLUKWWGKVGFLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide, also known as DTTA, is a thienoacetic acid derivative that has been extensively studied for its potential use in various scientific research applications. DTTA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and chromatin structure.

Mechanism of Action

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide inhibits HDAC activity by binding to the catalytic site of the enzyme, preventing it from deacetylating histone proteins. This results in an increase in acetylation of histones, which leads to changes in chromatin structure and gene expression. The exact mechanism by which N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects in various preclinical studies. However, the exact biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide is its potent inhibitory activity against HDAC, which makes it a promising candidate for cancer research. However, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide research, including:
1. Investigation of the potential use of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in combination with other anticancer agents for the treatment of various types of cancer.
2. Further exploration of the anti-inflammatory and neuroprotective properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide, and its potential use in the treatment of neurodegenerative diseases.
3. Development of more efficient synthesis methods for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide to increase its yield and purity.
4. Investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans, and its potential side effects and toxicity.
5. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans, and its potential use as a therapeutic agent.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1,1-dioxido-2,3-dihydrothiophene with phenylthiourea to form 2-(phenylthio)-1,1-dioxido-2,3-dihydrothiophene. This intermediate is then reacted with 2-bromo-2-thiopheneacetic acid to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been studied extensively for its potential use as an anticancer agent due to its ability to inhibit HDAC activity. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy. In addition to its potential use in cancer research, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has also been investigated for its anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-16(11-15-7-4-9-21-15)17(13-5-2-1-3-6-13)14-8-10-22(19,20)12-14/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKWWGKVGFLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide

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